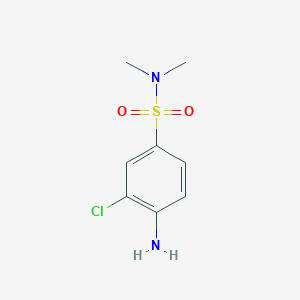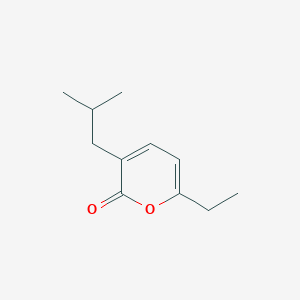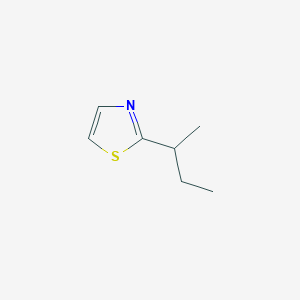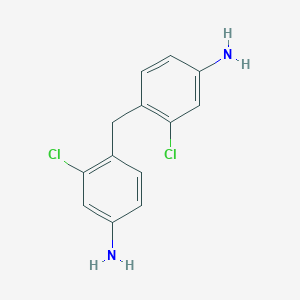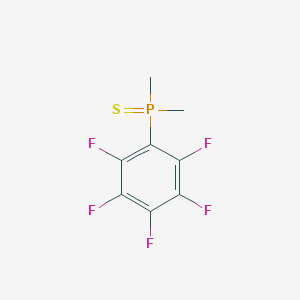
Phosphine sulfide, dimethyl(pentafluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine sulfide, dimethyl(pentafluorophenyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as DMPF-PS, and it is a member of the phosphine sulfide family. The molecular formula of DMPF-PS is C13H8F5PS, and it has a molecular weight of 330.23 g/mol.
Mechanism Of Action
The mechanism of action of DMPF-PS is not well understood. However, it is believed that this compound interacts with ROS through a thiol-based mechanism. The sulfur atom in DMPF-PS is highly reactive and can form covalent bonds with ROS, leading to the formation of a fluorescent adduct.
Biochemical And Physiological Effects
DMPF-PS has been shown to have minimal toxicity in cells and animals. However, the long-term effects of this compound on human health are not well understood. Further studies are needed to determine the potential risks associated with the use of DMPF-PS in scientific research.
Advantages And Limitations For Lab Experiments
One of the major advantages of using DMPF-PS in lab experiments is its high sensitivity to ROS. This compound can detect even low levels of ROS in cells, making it a useful tool for studying oxidative stress. Additionally, the high fluorescence intensity and photostability of DMPF-PS make it an ideal candidate for bioimaging applications.
However, there are some limitations to using DMPF-PS in lab experiments. One of the major limitations is the complex synthesis process required to obtain this compound. Additionally, the high cost of DMPF-PS may limit its use in some research labs.
Future Directions
There are several future directions for research on DMPF-PS. One potential area of study is the development of new fluorescent probes based on DMPF-PS. Researchers could modify the chemical structure of DMPF-PS to improve its sensitivity and selectivity for ROS.
Another area of research is the application of DMPF-PS in the study of oxidative stress in disease models. Researchers could use DMPF-PS to study the role of ROS in the development of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, DMPF-PS is a unique chemical compound with several potential applications in scientific research. This compound has been shown to be highly sensitive to ROS and has been used as a fluorescent probe for detecting oxidative stress in cells. Additionally, DMPF-PS has been used as a fluorescent dye for bioimaging applications. However, further research is needed to fully understand the mechanism of action and potential risks associated with the use of DMPF-PS in scientific research.
Synthesis Methods
The synthesis of DMPF-PS is a complex process that requires expertise in organic chemistry. One of the most common methods of synthesizing DMPF-PS is through the reaction between pentafluorophenyl lithium and dimethyl phosphorochloridothioate. The reaction takes place in the presence of a catalyst, and the product is purified through a series of chromatographic techniques.
Scientific Research Applications
DMPF-PS has several potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. DMPF-PS has been shown to be highly sensitive to ROS, making it a useful tool for studying oxidative stress in cells.
Another potential application of DMPF-PS is in the field of bioimaging. This compound has been used as a fluorescent dye for labeling proteins and other biomolecules in cells. The high fluorescence intensity and photostability of DMPF-PS make it an ideal candidate for bioimaging applications.
properties
CAS RN |
19100-54-0 |
|---|---|
Product Name |
Phosphine sulfide, dimethyl(pentafluorophenyl)- |
Molecular Formula |
C8H6F5PS |
Molecular Weight |
260.17 g/mol |
IUPAC Name |
dimethyl-(2,3,4,5,6-pentafluorophenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H6F5PS/c1-14(2,15)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
InChI Key |
NKXHPPWGAMKKSI-UHFFFAOYSA-N |
SMILES |
CP(=S)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Canonical SMILES |
CP(=S)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
synonyms |
Dimethyl(pentafluorophenyl)phosphine sulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



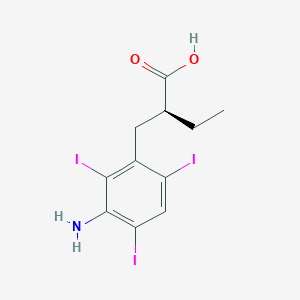
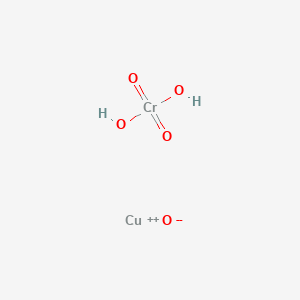
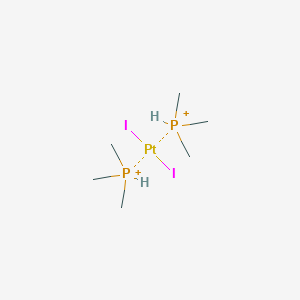
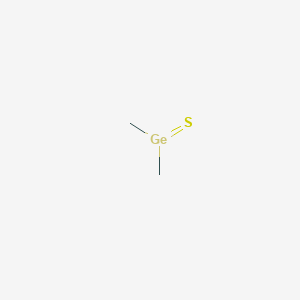
acetic acid](/img/structure/B99544.png)
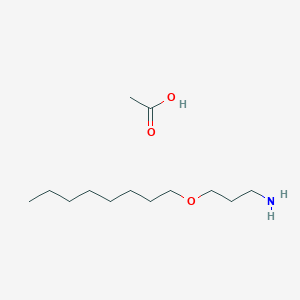
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)

